molecular formula C24H19NO4S B2443238 3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 866846-33-5

3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2443238
CAS No.: 866846-33-5
M. Wt: 417.48
InChI Key: POGVHEXRNIDNNM-UHFFFAOYSA-N
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Description

3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound with the molecular formula C24H19NO4S This compound is known for its unique structure, which includes a quinoline core substituted with a methoxyphenylsulfonyl group and a phenylmethanone moiety

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c1-16-8-13-22-20(14-16)24(30(27,28)19-11-9-18(29-2)10-12-19)21(15-25-22)23(26)17-6-4-3-5-7-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGVHEXRNIDNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenylsulfonyl group and the phenylmethanone moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE: shares structural similarities with other quinoline derivatives, such as quinine and chloroquine.

    Sulfonyl-containing compounds: Similar compounds include sulfonamides and sulfonylureas, which have different functional groups attached to the sulfonyl moiety.

Uniqueness

The uniqueness of 3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

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